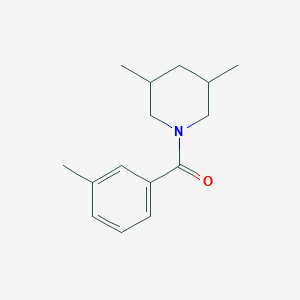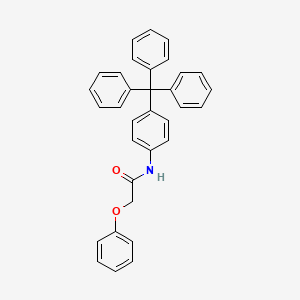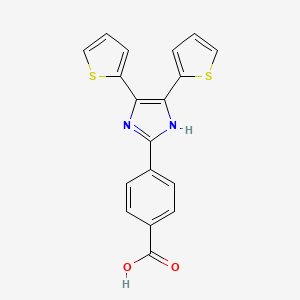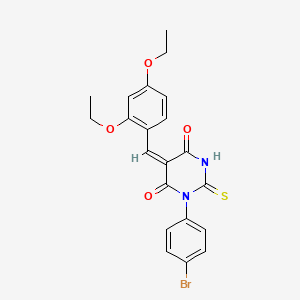![molecular formula C17H25NO6 B5200329 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate](/img/structure/B5200329.png)
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a morpholine derivative that is used as a selective agonist for the α7 nicotinic acetylcholine receptor.
Applications De Recherche Scientifique
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has been used as a tool to study the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological and pathological processes. 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Mécanisme D'action
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Activation of the α7 receptor by 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate leads to the influx of calcium ions into the cell, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the promotion of neuroprotection. 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate has several advantages for lab experiments, including its high selectivity and potency for the α7 nicotinic acetylcholine receptor, as well as its ability to cross the blood-brain barrier. However, 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate also has limitations, including its short half-life and potential toxicity at high concentrations.
Orientations Futures
Future research on 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate could focus on its potential therapeutic applications in various neurological disorders, as well as its mechanisms of action and downstream effects on cellular signaling pathways. Other areas of research could include the development of new synthetic methods for 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate, as well as the design of new analogs with improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential toxicity of 4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate and its effects on other biological systems.
Méthodes De Synthèse
4-[3-(3,5-dimethylphenoxy)propyl]morpholine oxalate can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenol with 3-chloropropylmorpholine, followed by oxalation. Another method involves the reaction of 3,5-dimethylphenol with 3-bromopropylmorpholine, followed by treatment with oxalic acid.
Propriétés
IUPAC Name |
4-[3-(3,5-dimethylphenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.C2H2O4/c1-13-10-14(2)12-15(11-13)18-7-3-4-16-5-8-17-9-6-16;3-1(4)2(5)6/h10-12H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWPSIWBHJJXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2CCOCC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,4-dimethylphenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5200250.png)
![(4-bromo-2-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5200256.png)
![N-[2-(4-chlorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5200270.png)
![N-{[(2-furylmethyl)thio]acetyl}glycine](/img/structure/B5200274.png)
![4'-(2-ethoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5200278.png)


![N,N-diethyl-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5200299.png)
![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)
![[1-(2,3-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5200319.png)

![2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}-4-methoxyphenol ethanedioate (salt)](/img/structure/B5200341.png)
